molecular formula C8H11N3OS B2993616 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 1883022-66-9

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B2993616
CAS No.: 1883022-66-9
M. Wt: 197.26 g/mol
InChI Key: JINSUVKOWMQGSF-UHFFFAOYSA-N
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Description

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro structure and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the condensation of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine . This reaction is carried out in the presence of a base such as pyridine in ethanol, leading to the formation of the desired oxime ether.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyimino group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its specific structural features, including the benzothiazole ring and the methoxyimino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1883022-66-9

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

7-methoxyimino-5,6-dihydro-4H-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H11N3OS/c1-12-11-6-4-2-3-5-7(6)13-8(9)10-5/h2-4H2,1H3,(H2,9,10)

InChI Key

JINSUVKOWMQGSF-UHFFFAOYSA-N

SMILES

CON=C1CCCC2=C1SC(=N2)N

Canonical SMILES

CON=C1CCCC2=C1SC(=N2)N

solubility

not available

Origin of Product

United States

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